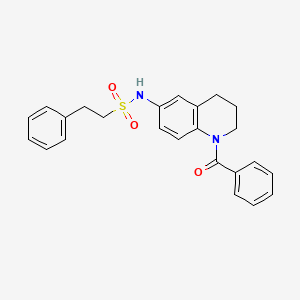

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

CAS No.: 946334-23-2

Cat. No.: VC11964817

Molecular Formula: C24H24N2O3S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946334-23-2 |

|---|---|

| Molecular Formula | C24H24N2O3S |

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenylethanesulfonamide |

| Standard InChI | InChI=1S/C24H24N2O3S/c27-24(20-10-5-2-6-11-20)26-16-7-12-21-18-22(13-14-23(21)26)25-30(28,29)17-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18,25H,7,12,15-17H2 |

| Standard InChI Key | VARCKFYJFLEWIV-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

Introduction

Synthesis and Chemical Reactions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide would typically involve multi-step organic reactions. A common approach might include the nucleophilic attack by an amine on a sulfonyl chloride to form the sulfonamide linkage, similar to other sulfonamide derivatives.

Synthesis Steps:

-

Preparation of Starting Materials: Synthesis or procurement of the tetrahydroquinoline and sulfonyl chloride precursors.

-

Formation of Sulfonamide Linkage: Reaction of the amine with sulfonyl chloride under suitable conditions.

-

Purification: Recrystallization or chromatography to isolate the pure compound.

Biological Activity and Applications

Research Findings and Future Directions

Given the limited specific data on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide, further research is needed to explore its biological activities and potential applications. Techniques such as surface plasmon resonance and isothermal titration calorimetry could provide insights into the compound's interactions with target proteins or enzymes.

Future Research Directions:

-

Biological Activity Assays: In vitro and in vivo studies to assess antibacterial and other potential biological activities.

-

Structural Modifications: Synthesis of analogs to enhance efficacy or reduce toxicity.

-

Pharmacokinetic Studies: Investigation of absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume